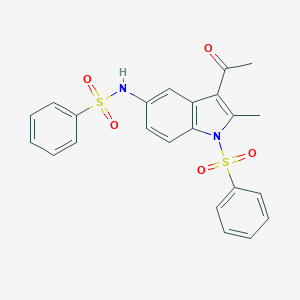

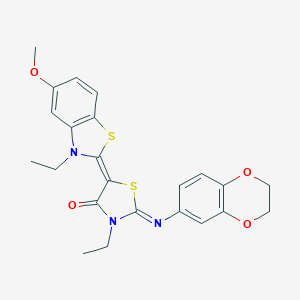

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as AMS115 or AMS115RS, and it has been shown to have a variety of interesting properties that make it useful for a range of applications. In

Aplicaciones Científicas De Investigación

HIV Treatment Research

Indolylarylsulfones, including derivatives of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been identified as highly potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. These compounds have shown promising drug candidate profiles for the treatment of AIDS and related infections, particularly when used in combination with other antiretroviral agents. The structure-activity relationship (SAR) studies have focused on modifying the sulfone moiety to improve pharmacological profiles (Famiglini & Silvestri, 2018).

Cancer Research

Sulfonamide derivatives, including N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been explored for their potential in cancer therapy. These compounds have been studied for their ability to inhibit Aldo-Keto Reductase (AKR) 1C3, a drug target in hormonal and hormone-independent malignancies. AKR1C3 inhibitors have shown distinct advantages over existing therapeutics for the treatment of castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).

Gastroprotective Research

Research into gastroprotective properties has also highlighted the utility of sulfonamide derivatives in treating ulcer disease. The ability of these compounds to induce mucosal responses and enhance the synthesis and secretion of protective gastric mucus suggests their potential in promoting ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski & Slomiany, 1997).

Enzyme Inhibition for Drug Metabolism

The modification of sulfonamide compounds, such as N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, has been crucial in the development of inhibitors for various enzymes involved in drug metabolism. These compounds have been key in studying the selectivity and potency of chemical inhibitors against different human hepatic Cytochrome P450 (CYP) isoforms, which is fundamental for understanding drug-drug interactions and predicting metabolic pathways (Khojasteh, Prabhu, Kenny, Halladay & Lu, 2011).

Propiedades

IUPAC Name |

N-[3-acetyl-1-(benzenesulfonyl)-2-methylindol-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S2/c1-16-23(17(2)26)21-15-18(24-31(27,28)19-9-5-3-6-10-19)13-14-22(21)25(16)32(29,30)20-11-7-4-8-12-20/h3-15,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKZLTDIRITUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413143.png)

![2-bromo-6-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413144.png)

![5-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B413148.png)

![4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B413151.png)

![4-[3-(1,3-benzodioxol-5-yl)-2-methyl-2-propenylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413152.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413155.png)

![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(2-methylphenyl)-1,3-benzoxazole](/img/structure/B413156.png)

![4-Bromo-2-[({4'-nitro[1,1'-biphenyl]-4-yl}imino)methyl]phenyl benzoate](/img/structure/B413158.png)

![2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B413163.png)

![4-Chloro-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-3,5-dimethylphenol](/img/structure/B413165.png)